Benzyl N-(naphthalen-2-YL)carbamate
Overview
Description
Benzyl N-(naphthalen-2-yl)carbamate: is an organic compound with the molecular formula C18H15NO2 . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a naphthalen-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(naphthalen-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ylamine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(naphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the benzyl or naphthalen-2-yl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ylamine and benzyl alcohol.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
- Substitution reactions yield various derivatives depending on the nucleophile used .
Naphthalen-2-ylamine: and are major products formed during hydrolysis.
Scientific Research Applications
Benzyl N-(naphthalen-2-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-(naphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds or covalent bonds with active sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the naphthalen-2-yl group, making it less complex.
Naphthalen-2-yl carbamate: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
Benzyl N-(naphthalen-2-yl)carbamate is unique due to the presence of both benzyl and naphthalen-2-yl groups, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
benzyl N-naphthalen-2-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXYSERXDONXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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